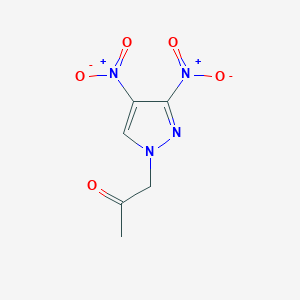

1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dinitropyrazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O5/c1-4(11)2-8-3-5(9(12)13)6(7-8)10(14)15/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQCQYRBRRLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261904 | |

| Record name | 1-(3,4-Dinitro-1H-pyrazol-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131394-09-7 | |

| Record name | 1-(3,4-Dinitro-1H-pyrazol-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131394-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dinitro-1H-pyrazol-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N Alkylation:the Final Step, Attaching the Propanone Side Chain to the 3,4 Dnp Ring, is Typically an N Alkylation Reaction. the Optimization of Analogous N Alkylation Reactions on the Dinitropyrazole Ring Provides Valuable Insight.acs.orgresearchgate.netkey Parameters Include the Choice of Base, Solvent, Temperature, and Reaction Time. a Base is Required to Deprotonate the Acidic N H of the Pyrazole, Forming the Nucleophilic Pyrazolate Anion. Common Bases Include Triethylamine Tea or Potassium Carbonate.acs.orgresearchgate.netthe Solvent Choice, Often a Polar Aprotic Solvent Like Acetonitrile Mecn or Dimethylformamide Dmf , is Critical for Solvating the Reactants.acs.orgnih.govthe Reaction Temperature is Often Elevated to Increase the Reaction Rate, but Must Be Controlled to Avoid Decomposition of the Thermally Sensitive Dinitropyrazole Ring.acs.org

Green Chemistry Principles in the Synthesis of 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one

The synthesis of energetic materials traditionally involves harsh reagents and generates significant hazardous waste, making the application of green chemistry principles particularly important. nih.govresearchgate.net The synthesis of the title compound can be evaluated against these principles to identify areas for improvement.

Waste Prevention: The most impactful green improvement is the modified nitration process where the 3,4-DNP product precipitates, eliminating the need for solvent-based extraction and thus preventing a large volume of solvent and acidic aqueous waste. imemg.org Optimizing reaction yields, as described in section 2.4, is also a core tenet of waste prevention. energetic-materials.org.cnresearchgate.net

Less Hazardous Chemical Syntheses: The use of large volumes of concentrated and fuming nitric and sulfuric acids is a major hazard. nih.gov Research into alternative, less hazardous nitration systems is a key goal. While not yet applied to this specific synthesis, the use of solid acid catalysts or milder nitrating agents could reduce risks. nih.gov

Safer Solvents and Auxiliaries: The ideal green process minimizes or eliminates solvent use. The precipitation method for 3,4-DNP is a prime example. imemg.org For the alkylation step, exploring greener solvents than traditional DMF or acetonitrile, or even solvent-free conditions assisted by microwave or ball-milling, could be a future research direction. jetir.org The potential use of ionic liquids (ILs) or supercritical fluids (SCFs) as reaction media for nitration has been considered for energetic materials to reduce waste and improve safety. nih.gov

Energy Efficiency: Nitration reactions are highly exothermic and require significant cooling to maintain control. Conversely, rearrangement and alkylation steps often require heating. acs.org Developing processes that can run closer to ambient temperature, perhaps through more active catalysts or technologies like microwave heating, would reduce the energy footprint. jetir.org

While the synthesis of high-energy materials inherently involves reactive and hazardous chemicals, the application of green principles, particularly in waste reduction and process simplification, has already led to significant improvements. researchgate.netrsc.org

Scalability and Process Chemistry Considerations

Translating a laboratory-scale synthesis to a pilot plant or industrial scale introduces significant challenges, especially for energetic compounds. imemg.org

Thermal Hazard Management: The primary concern during scale-up is safety. Nitration reactions are highly exothermic, and the risk of a thermal runaway event increases dramatically with scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation. Robust cooling systems and careful control of reagent addition rates are paramount. The intermediates and the final product are energetic, requiring thorough thermal stability analysis (e.g., using DSC) to define safe operating temperatures. bit.edu.cn The initial N-nitration of pyrazole is known to be particularly hazardous, and improved, safer protocols are essential for large-scale work. energetic-materials.org.cn

Process Control and Engineering: Large-scale reactors require sophisticated monitoring and control systems for temperature, pressure, and pH. The handling of large quantities of corrosive and toxic reagents like fuming nitric acid necessitates specialized equipment and safety protocols.

Work-up and Purification: The challenges of handling large volumes of acidic quench water and performing extractions with organic solvents are significant on an industrial scale. The improved synthesis of 3,4-DNP that results in product precipitation is highly advantageous for scale-up because it replaces a complex liquid-liquid extraction with a simpler filtration process. imemg.org This minimizes solvent use, reduces processing time, and simplifies waste handling.

Material Handling: The final energetic compound must be handled with appropriate precautions to prevent accidental initiation from impact, friction, or electrostatic discharge.

Economic Viability: The cost of raw materials, energy consumption, and waste disposal are critical factors. Efficient, high-yield reactions and simplified purification schemes, like the precipitation method, are essential for making the process economically feasible. The successful scale-up of 3,4-DNP synthesis to the pilot-plant scale demonstrates that these challenges can be overcome with careful process development and engineering controls. imemg.org

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 1 3,4 Dinitro 1h Pyrazol 1 Yl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one, a combination of one-dimensional and multi-dimensional NMR techniques provides detailed information about the connectivity and chemical environment of each atom.

Multi-Dimensional NMR for Complex Structure Determination

While standard one-dimensional ¹H and ¹³C NMR spectra offer initial insights, multi-dimensional NMR experiments are crucial for the complete assignment of all proton and carbon signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the methylene (B1212753) (-CH₂-) group, and the methyl (-CH₃) group of the propan-2-one substituent. The ¹³C NMR spectrum would correspondingly display signals for the carbon atoms of the pyrazole ring and the propan-2-one moiety. Due to the electron-withdrawing nature of the nitro groups, the pyrazole ring protons and carbons are expected to resonate at a lower field (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Data is predicted based on typical values for similar N-substituted dinitropyrazole derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C-H | 8.5 - 9.0 | 135 - 140 |

| Methylene (-CH₂-) | 5.0 - 5.5 | 55 - 60 |

| Methyl (-CH₃) | 2.2 - 2.5 | 25 - 30 |

| Carbonyl (C=O) | - | 200 - 205 |

| Pyrazole C-NO₂ (C3) | - | 145 - 150 |

| Pyrazole C-NO₂ (C4) | - | 125 - 130 |

Multi-dimensional techniques would confirm these assignments. A COSY spectrum would show a correlation between the methylene protons and... (if any adjacent protons were present). An HSQC spectrum would link the proton signals directly to their attached carbon atoms. Crucially, an HMBC spectrum would reveal long-range couplings (over 2-3 bonds), for instance, showing correlations from the methylene protons to the pyrazole ring carbons and the carbonyl carbon, thus confirming the connectivity of the propan-2-one substituent to the nitrogen of the pyrazole ring.

Solid-State NMR Spectroscopy for Polymorphic Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of solid materials. mdpi.com Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provides valuable information about the local structure, packing, and polymorphism in the solid state. vub.bemit.edu

For an energetic material like this compound, understanding its solid-state structure is critical as different crystalline forms (polymorphs) can exhibit different physical properties, including sensitivity and stability. Techniques like Magic Angle Spinning (MAS) are employed to reduce the broadening of spectral lines caused by anisotropic interactions, thereby increasing resolution. vub.be Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C.

By analyzing the chemical shifts and line shapes in ¹³C and ¹⁵N ssNMR spectra, researchers can identify the number of crystallographically inequivalent molecules in the unit cell and probe intermolecular interactions, such as hydrogen bonding. This information is complementary to that obtained from X-ray diffraction and is particularly valuable for materials that are difficult to crystallize or for studying amorphous solids.

Advanced Mass Spectrometry (MS) Approaches for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.org This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing the fragmentation pathways of the molecule. amazonaws.com

For this compound, MS/MS analysis would be crucial to confirm the connectivity of the molecule. The precursor ion, corresponding to the molecular weight of the compound, would be selected and fragmented. The resulting product ion spectrum would likely show characteristic losses of small neutral molecules. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). Additionally, fragmentation of the propan-2-one side chain could occur, leading to the loss of an acetyl group (CH₃CO, 43 Da) or the entire propan-2-one moiety.

Table 2: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M - NO₂]⁺ | Loss of a nitro group | M - 46 |

| [M - 2NO₂]⁺ | Loss of two nitro groups | M - 92 |

| [M - CH₂CO]⁺ | Loss of ketene (B1206846) from side chain | M - 42 |

| [M - CH₃CO]⁺ | Loss of acetyl radical | M - 43 |

| [C₃HN₄O₄]⁺ | Dinitropyrazole cation | 157 |

Analyzing these fragmentation patterns allows for the reconstruction of the molecular structure and confirms the presence and location of the nitro groups and the propan-2-one substituent. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the compound. For this compound (C₆H₆N₄O₅), the exact mass can be calculated based on the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

An HRMS measurement that matches the calculated exact mass provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass. This is a critical step in the confirmation of a newly synthesized compound.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. researchgate.net

For this compound, an SCXRD analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the dinitropyrazole ring and the conformation of the propan-2-one substituent relative to the ring. Furthermore, SCXRD provides crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonds and π-π stacking. These interactions are fundamental to understanding the physical properties and stability of the energetic material in its solid state. The crystallographic data, including unit cell parameters and space group, serve as a unique fingerprint for a specific crystalline form.

Low-Temperature X-ray Diffraction for Anisotropic Thermal Motion Analysis

Single-crystal X-ray diffraction is an essential tool for determining the precise three-dimensional structure of molecules. Conducting these experiments at low temperatures (typically around 100-150 K) offers significant advantages for energetic compounds. nih.gov The reduced temperature minimizes thermal vibrations of atoms, leading to more accurate determination of bond lengths, angles, and electron density distribution. researchgate.net

A key aspect of this analysis is the modeling of atomic motion using Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids. ucl.ac.ukrsc.org ADPs describe the mean-square displacement of an atom from its average position in three dimensions, revealing the direction and magnitude of its vibration. ucl.ac.uk At higher temperatures, atomic vibrations can be significant, but at low temperatures, these motions are dampened, allowing for a more precise model. researchgate.netucl.ac.uk For a molecule like this compound, analyzing the ADPs of the nitro groups (NO₂) and the propan-2-one substituent is particularly insightful. The anisotropic nature of the ellipsoids can indicate librational (wobbling) or translational movements of these functional groups, which can influence the stability and decomposition pathways of the crystal. mdpi.com Theoretical calculations using dispersion-corrected density functional theory (DFT) can complement experimental data, providing a predicted model of ADPs for comparison and validation. rsc.org

Interactive Table: Representative Crystallographic Data for Pyrazole Derivatives

Below is a table showing typical crystallographic parameters obtained from low-temperature X-ray diffraction studies of related pyrazole compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Temperature (K) | 123 |

| a (Å) | 7.4579 |

| b (Å) | 9.787 |

| c (Å) | 19.534 |

| β (°) | 94.87 |

| Volume (ų) | 1420.7 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.661 |

| Data is representative for a related compound, 3,4-dinitro-1H-pyrazole benzene (B151609) solvate, to illustrate typical parameters. nih.gov |

Co-crystallization Strategies for Supramolecular Assembly Elucidation

Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of a compound by incorporating a second, different molecule (a "coformer") into the crystal lattice. nih.gov For energetic materials, this can lead to enhanced stability, reduced sensitivity, and improved detonation performance. researchgate.netacs.org The study of co-crystals provides invaluable information on the supramolecular assembly, which is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com

For this compound, potential coformers could be selected based on their ability to form robust synthons (structural motifs) with the dinitropyrazole core. For instance, coformers with hydrogen bond donor capabilities could interact with the oxygen atoms of the nitro groups or the ketone. Aromatic coformers could engage in π-π stacking with the pyrazole ring. mdpi.comresearchgate.net Elucidating the resulting supramolecular structure via single-crystal X-ray diffraction reveals how the molecules pack in the solid state, which is crucial for predicting material properties like density and stability. researchgate.net Common methods for preparing co-crystals include slow evaporation from solution, slurry crystallization, and cooling crystallization. nih.gov

Vibrational Spectroscopy Methodologies: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is indispensable for identifying functional groups and probing the molecular structure of compounds. thermofisher.com These methods are complementary; FTIR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. sapub.org For this compound, these techniques provide a characteristic spectral fingerprint. rsc.org

Key vibrational modes expected in its spectra include:

N-O Stretching: The nitro groups (NO₂) exhibit strong, characteristic symmetric and asymmetric stretching vibrations. These typically appear in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) in FTIR spectra.

C=O Stretching: The ketone functional group shows a strong absorption band, typically in the range of 1700-1725 cm⁻¹. mdpi.com

C-N and N-N Stretching: Vibrations associated with the pyrazole ring and its connection to the nitro groups.

C-H Stretching and Bending: Modes from the propan-2-one alkyl chain and the pyrazole ring C-H bond.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -NO₂ | Asymmetric Stretch | 1500 - 1600 | FTIR (Strong) |

| -NO₂ | Symmetric Stretch | 1300 - 1370 | FTIR (Strong) |

| C=O | Stretch | 1700 - 1725 | FTIR/Raman (Strong) |

| Pyrazole Ring | Ring Breathing/Stretching | 1400 - 1550 | FTIR/Raman |

| C-H (alkyl) | Stretch | 2850 - 3000 | FTIR/Raman |

Overtone and Combination Band Analysis

While fundamental vibrational transitions (from v=0 to v=1) are the most intense, weaker bands known as overtones and combination bands can also appear in vibrational spectra. libretexts.org An overtone results from a transition to a higher vibrational energy level (e.g., v=0 to v=2), appearing at approximately twice the frequency of the fundamental band. spectroscopyonline.com A combination band arises when two or more fundamental vibrations are excited simultaneously, with its frequency being the sum or difference of the fundamental frequencies. youtube.com

Analyzing these bands, particularly in the near-infrared (NIR) region, can provide additional structural information. For instance, the first overtone of a C=O stretch (around 3400 cm⁻¹) or N-O stretches could be observed. researchgate.net Fermi resonance, an interaction between a fundamental vibration and an overtone or combination band of similar energy and symmetry, can lead to a splitting of peaks and an intensity enhancement of the weaker band, aiding in its identification. libretexts.org

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis Methodologies

Standard Raman spectroscopy often suffers from low sensitivity. byopera.com Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can enhance the Raman signal by several orders of magnitude (up to 10⁸ or more), enabling the detection of analytes at trace or even single-molecule levels. core.ac.ukresearchgate.net This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver. calstate.edu

For a compound like this compound, SERS is a highly promising methodology for trace detection, a critical need in security and environmental monitoring for energetic materials. researchgate.net The analysis involves depositing a minute quantity of the sample onto a SERS-active substrate. The interaction of the analyte with the plasmonic surface of the nanoparticles leads to a massive amplification of its Raman fingerprint, allowing for unambiguous identification at concentrations far below the detection limits of conventional Raman spectroscopy. byopera.com

Chiroptical Spectroscopy Techniques (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light by chiral molecules. arxiv.org A chiral molecule is one that is non-superimposable on its mirror image, known as an enantiomer. While this compound is itself an achiral molecule, derivatives could be synthesized to contain a chiral center. For example, substitution at the methylene bridge (the CH₂) of the propanone side chain could introduce chirality.

In such a hypothetical chiral derivative, CD spectroscopy would be an essential tool for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. utexas.edu Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a quantitative assessment of the mixture's composition. nsf.gov This is particularly important in pharmaceutical and materials science, where the different enantiomers of a chiral compound can have vastly different properties. Vibrational Circular Dichroism (VCD), which measures the differential absorption in the infrared region, could also be applied to study the stereochemistry of such chiral pyrazole derivatives in the solid state or in solution. researchgate.net

Theoretical and Computational Chemistry Studies on 1 3,4 Dinitro 1h Pyrazol 1 Yl Propan 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its ground state properties. earthlinepublishers.com These calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides crucial information about the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For related dinitro-dihydropyrazine isomers, DFT calculations have been used to establish their electronic stability and thermodynamic properties. earthlinepublishers.com

| Property | Description | Typical Computational Output |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms. | Bond lengths (Å), Bond angles (°), Dihedral angles (°) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | eV or Hartrees |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | eV or Hartrees |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | eV or Hartrees |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Charge units (e) |

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more demanding than DFT, these methods can provide more precise calculations of electron correlation effects, leading to more accurate energies and molecular properties. For instance, in studies of the thermal denitrogenation of 1-pyrazoline, high-level ab initio methods like CASSCF and CASPT2 were necessary to correctly describe the potential energy surface in diradical regions where DFT methods failed. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

The propan-2-one substituent attached to the pyrazole (B372694) ring introduces rotational flexibility. Conformational analysis would be performed to identify the different stable conformations (rotamers) of this compound and their relative energies. This involves systematically rotating the rotatable bonds and calculating the energy at each step to map the potential energy surface (PES). The results would reveal the global minimum energy conformation and the energy barriers between different conformers, which is crucial for understanding the molecule's dynamic behavior and how it might interact with other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. For this compound, the following spectra could be simulated:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum. This helps in assigning the experimentally observed absorption bands to specific molecular vibrations, such as the N-O stretching of the nitro groups, C=O stretching of the ketone, and various vibrations of the pyrazole ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values are valuable for confirming the molecular structure by comparing them with experimental NMR data. mdpi.comrsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores. earthlinepublishers.com

| Spectroscopic Technique | Predicted Parameter | Structural Information Gained |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm-1) | Identification of functional groups (e.g., -NO2, C=O) |

| 1H NMR | Chemical Shifts (ppm) | Electronic environment of hydrogen atoms |

| 13C NMR | Chemical Shifts (ppm) | Electronic environment of carbon atoms |

| UV-Vis | Absorption Wavelengths (λmax) | Electronic transitions and conjugated systems |

Reaction Mechanism Elucidation through Transition State Theory

Should this compound be involved in chemical reactions, such as decomposition or synthesis, computational methods based on Transition State Theory can elucidate the reaction mechanisms. This involves locating the transition state structures on the potential energy surface and calculating the activation energies. For example, a detailed investigation of the denitrogenation of 1-pyrazoline identified three different reaction pathways and determined the energy barriers for each, revealing the most likely mechanism. rsc.org Similar approaches could be applied to understand the reactivity of the target compound.

Chemical Reactivity, Derivatization, and Transformation Pathways of 1 3,4 Dinitro 1h Pyrazol 1 Yl Propan 2 One

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The electronic nature of the 3,4-dinitropyrazole system is central to its reactivity. The two powerful electron-withdrawing nitro groups significantly reduce the electron density of the aromatic pyrazole ring, making it an "electron-poor" heterocycle. This electronic deficiency is the primary driver for its behavior in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The compound is highly activated for nucleophilic aromatic substitution, a characteristic reaction for electron-deficient aromatic and heteroaromatic systems. semanticscholar.org In N-substituted 3,4-dinitropyrazoles, nucleophilic attack occurs regioselectively, typically leading to the displacement of one of the nitro groups. researchgate.net Studies on analogous N-substituted 3,4-dinitropyrazoles demonstrate that various nucleophiles, including S-, O-, and N-nucleophiles, readily react to substitute the nitro group. researchgate.net The substitution generally happens at the C3-position. researchgate.net This regioselectivity is a key feature of the system's reactivity. For instance, the reaction of 1,5-dimethyl-3,4-dinitropyrazole (B14439795) with nucleophiles results in the selective substitution of the C3-nitro group. researchgate.net This suggests that 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one would react similarly with amines, alkoxides, or thiolates to yield 3-substituted-1-(4-nitro-1H-pyrazol-1-yl)propan-2-one derivatives.

Electrophilic Aromatic Substitution: Conversely, the pyrazole ring in this molecule is strongly deactivated towards electrophilic substitution. semanticscholar.orgnih.gov Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation, which are common for many aromatic systems, are difficult to achieve under standard conditions. scribd.commasterorganicchemistry.com The electron-withdrawing nitro groups and the pyrazole nitrogen atoms pull electron density from the ring, making it a poor nucleophile to attack electrophiles. libretexts.orgmasterorganicchemistry.com Further nitration, for example, would require exceptionally harsh conditions, which may lead to degradation of the molecule rather than substitution. researchgate.net While pyrazole itself typically undergoes electrophilic substitution at the C4-position, the presence of a nitro group already at this position, along with another at C3, effectively precludes further electrophilic attack. scribd.com

| Reaction Type | Reagents/Conditions | Typical Position of Attack | Product Type | Reactivity Level |

|---|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻) | C3 | 3-Amino/Alkoxy/Thio-4-nitropyrazole derivatives | High |

| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | N/A | No reaction expected | Very Low |

| Electrophilic Substitution (Halogenation) | Br₂/FeBr₃ | N/A | No reaction expected | Very Low |

Functionalization of the Propanone Side Chain

The N-1 propanone side chain provides an additional locus of reactivity, independent of the pyrazole ring's aromatic chemistry. The ketone carbonyl group and the adjacent methyl group are amenable to a wide array of classical organic transformations.

Reduction of the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-ol, introducing a hydroxyl group that can be used for further derivatization, such as esterification or etherification.

Reactions at the α-Carbon: The methyl protons adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in various reactions, including alkylation, acylation, and condensation reactions (e.g., aldol (B89426) or Claisen-Schmidt condensations). Halogenation at this position is also feasible under acidic or basic conditions.

Conversion to Other Functional Groups: The ketone can be converted into other functionalities. For example, reaction with hydroxylamine (B1172632) would form an oxime, and reaction with hydrazines would yield a hydrazone. These derivatives can be valuable for creating more complex heterocyclic systems. nih.gov Research on related N-alkyl nitropyrazoles has shown that functional groups on the side chain can be readily interconverted, such as the conversion of a hydroxyl group to a chlorine atom using thionyl chloride, followed by substitution with an azide (B81097). nih.gov

| Reaction Type | Reagents | Functional Group Transformation | Product |

|---|---|---|---|

| Ketone Reduction | NaBH₄ or LiAlH₄ | C=O → CH(OH) | 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-ol |

| α-Halogenation | Br₂ in Acetic Acid | -C(O)CH₃ → -C(O)CH₂Br | 1-bromo-1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one |

| Oxime Formation | NH₂OH·HCl | C=O → C=NOH | This compound oxime |

| Aldol Condensation | Base, Aldehyde (R-CHO) | -C(O)CH₃ → -C(O)CH=CHR | Chalcone-like derivatives |

Cycloaddition Reactions Involving the Pyrazole System

Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.org While pyrazoles are often synthesized via [3+2] cycloaddition reactions (e.g., reacting a diazoalkane with an alkyne), the participation of a pre-formed, highly substituted pyrazole like this compound in cycloaddition is less common but theoretically possible. nih.govresearchgate.net

The electron-deficient nature of the dinitropyrazole ring could potentially allow it to act as a dienophile or dipolarophile in certain cycloaddition reactions, although its aromaticity presents a significant energy barrier. A more plausible pathway for cycloaddition would involve the propanone side chain. The ketone can be converted into an alkene via a Wittig reaction or an alkyne. These unsaturated side chains could then readily participate in [3+2] or [4+2] cycloaddition reactions. For example, a side chain containing a double bond could react with a 1,3-dipole like an azide or a nitrile oxide to form new five-membered heterocyclic rings. chim.it

Redox Chemistry of the Nitro Groups and Pyrazole Ring

The redox chemistry of the title compound is dominated by the two nitro groups. These groups can be selectively or fully reduced to various other nitrogen-containing functionalities, providing a gateway to a wide range of derivatives.

The reduction of nitro groups to primary amines is a well-established transformation, typically accomplished using reagents such as iron, zinc, or tin in the presence of acid, or through catalytic hydrogenation. evitachem.com This would convert this compound into 1-(3,4-diamino-1H-pyrazol-1-yl)propan-2-one. It may be possible to achieve selective reduction of one nitro group over the other by carefully controlling the reaction conditions and the choice of reducing agent. The resulting amino-pyrazoles are valuable intermediates for synthesizing fused heterocyclic systems or for introducing other functional groups via diazotization.

The pyrazole ring itself is generally resistant to oxidation due to its aromaticity and the presence of deactivating nitro groups. nih.gov However, electrochemical methods can be employed for both oxidation and reduction processes under controlled conditions. mdpi.com

Photochemical Transformations

The photochemistry of nitrated aromatic and heterocyclic compounds can lead to complex and unique transformations. While specific photochemical studies on this compound are not widely reported, analogies can be drawn from related systems. mdpi.com Upon UV irradiation, nitropyrazoles could potentially undergo several transformations:

Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatics is the rearrangement of a nitro group (-NO₂) to a nitrite (B80452) group (-ONO), which can then lead to further reactions, such as the introduction of a hydroxyl group onto the ring.

Ring Cleavage: High-energy irradiation can induce cleavage of the pyrazole ring. Photolysis of tetrazoles, which are also five-membered nitrogen heterocycles, is known to cause extrusion of molecular nitrogen and formation of various reactive intermediates. mdpi.com A similar N-N bond cleavage in the pyrazole ring is a plausible, albeit likely inefficient, process.

Side-Chain Reactions: The propanone side chain could also be involved in photochemical reactions. For instance, ketones are known to undergo Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions.

Studies on other pyrazole derivatives have shown that UV irradiation can induce ring contraction of fused pyranone rings, but in some cases, the pyrazole core itself remains unchanged. nih.gov This suggests the pyrazole ring possesses a degree of photochemical stability.

Heterocyclic Annulation Reactions Initiated by this compound

Heterocyclic annulation involves the construction of a new ring fused to an existing one. The title compound can serve as a valuable starting material for building fused pyrazole systems. The most direct strategy involves the functionalization of both the pyrazole ring and the side chain to create reactive sites for cyclization.

A primary route would be the reduction of the nitro groups to amino groups, as described in section 5.4. The resulting 1-(3,4-diamino-1H-pyrazol-1-yl)propan-2-one would possess two adjacent nucleophilic amino groups. This ortho-diamine motif is a classic precursor for forming a variety of fused five- or six-membered rings. For example, reaction with α-dicarbonyl compounds would lead to the formation of pyrazino[2,3-c]pyrazole derivatives. Reaction with phosgene (B1210022) or its equivalents could yield a fused pyrazolo-imidazolone system.

Alternatively, functionalization of the C5 position of the pyrazole ring (if possible) and the side chain could create a precursor for annulation. For instance, introducing a carboxylic acid group or a derivative at C5, coupled with the ketone on the side chain, could allow for an intramolecular condensation to form a new fused ring.

Investigation of Reaction Kinetics and Thermodynamics

While specific experimental kinetic and thermodynamic data for reactions of this compound are not extensively documented, the influence of its structural features on these parameters can be predicted.

Kinetics: The rates of reaction are governed by the activation energy (Ea).

Nucleophilic Aromatic Substitution: The presence of two strong electron-withdrawing nitro groups significantly lowers the activation energy for the addition of a nucleophile to the pyrazole ring, which is the rate-determining step in the SNAr mechanism. Therefore, these reactions are expected to be kinetically favorable and proceed at a relatively fast rate.

Electrophilic Aromatic Substitution: Conversely, the activation energy for the attack of an electrophile on the electron-poor ring would be extremely high, making these reactions kinetically prohibitive under normal conditions.

Side-Chain Reactions: The kinetics of the side-chain reactions would be comparable to those of other aliphatic ketones. The steric bulk of the dinitropyrazole ring might exert some influence, potentially slowing down reactions that are sensitive to steric hindrance at the carbonyl carbon or the α-carbon. Studies on related pyrazole systems have investigated reaction rates, for example, in the context of pyrazole formation or free radical reactions. nih.govresearchgate.net

Thermodynamics: The thermodynamics of a reaction are determined by the change in Gibbs free energy (ΔG), reflecting the relative stability of reactants and products.

In successful SNAr reactions, the formation of a new bond (C-N, C-O, C-S) and the departure of the stable nitrite anion contribute to a negative ΔG, making the reaction thermodynamically favorable.

Reduction of the nitro groups to amines is a highly exothermic process (negative ΔH) and is thermodynamically very favorable.

| Reaction Type | Influencing Factor | Effect on Activation Energy (Ea) | Effect on Enthalpy (ΔH) |

|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Two -NO₂ groups | Lowers Ea (faster rate) | Exothermic |

| Electrophilic Substitution | Two -NO₂ groups | Raises Ea significantly (very slow rate) | Likely endothermic or slightly exothermic |

| Ketone Reduction | Standard C=O bond | Moderate Ea | Exothermic |

| Nitro Group Reduction | -NO₂ → -NH₂ | Moderate Ea (depends on reagent) | Highly Exothermic |

Advanced Applications of 1 3,4 Dinitro 1h Pyrazol 1 Yl Propan 2 One in Specialized Chemical Fields Excluding Biological/clinical

Role as a Precursor in Materials Science (e.g., Polymers, Functional Solids)

While direct applications of 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one in materials science are not extensively documented, the broader class of pyrazole (B372694) derivatives is recognized for its utility in the synthesis of polymers and functional solids. mdpi.commdpi.com Pyrazoles can be incorporated into polymer backbones or used as functional chelating pendants, imparting specific properties to the resulting materials. researchgate.netacs.org

The structure of this compound offers several reactive sites that could be exploited for polymerization or the creation of functional solids:

The Ketone Group: The carbonyl group in the propan-2-one moiety can undergo various reactions, such as condensation reactions, to form larger polymeric structures.

The Nitro Groups: The electron-withdrawing nitro groups influence the electronic properties of the pyrazole ring and can participate in charge-transfer interactions, a desirable feature for functional organic solids.

The Pyrazole Ring: The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers.

The presence of multiple functional groups suggests that this compound could serve as a versatile building block for creating materials with tailored thermal, optical, or coordination properties.

Exploration in Catalysis: Ligand Design and Organocatalysis

Pyrazole derivatives are widely explored in the field of catalysis, both as ligands for metal-catalyzed reactions and as organocatalysts. researchgate.netmjcce.org.mkrsc.org The nitrogen atoms of the pyrazole ring are excellent donors and can coordinate with a wide range of transition metals, forming stable complexes. mdpi.com This makes them valuable components in the design of ligands for homogeneous catalysis. mdpi.comnih.gov

Although research has not specifically focused on this compound as a catalyst or ligand, its structure possesses features relevant to this field:

Ligand Design: The pyrazole core can act as a coordinating moiety. By modifying the propanone side chain, it is possible to create bidentate or multidentate ligands that can chelate to a metal center, influencing its catalytic activity and selectivity. The strong electron-withdrawing effect of the two nitro groups would significantly alter the electronic properties of the pyrazole ring, thereby modulating the catalytic behavior of the corresponding metal complex.

Organocatalysis: Pyrazole-containing molecules have been successfully employed in various organocatalytic transformations. researchgate.netrsc.org The specific functional groups on this compound could potentially be harnessed for asymmetric catalysis, where the molecule could act as a chiral scaffold or participate directly in bond-forming steps.

Further research could involve synthesizing derivatives of this compound to optimize its structure for specific catalytic applications, such as in asymmetric Michael additions or aldol (B89426) reactions. mjcce.org.mkrsc.org

Potential in Energetic Materials Research: Synthetic Strategies and Stability Studies

The most significant application of dinitropyrazole derivatives lies in the field of energetic materials. nih.gov The high nitrogen content and the presence of nitro groups, which act as an internal oxygen source, contribute to a high heat of formation and significant energy release upon decomposition. nih.govmdpi.com this compound belongs to this class of high-energy-density materials.

Synthetic Strategies: The synthesis of N-substituted dinitropyrazoles typically begins with the nitration of the parent pyrazole ring, followed by functionalization at the N1 nitrogen atom. acs.org

Synthesis of 3,4-Dinitropyrazole (3,4-DNP): The precursor, 3,4-DNP, is synthesized from 1H-pyrazole. The process involves an initial N-nitration, followed by a thermal rearrangement to yield 3-nitropyrazole. A subsequent nitration with mixed acids (sulfuric and nitric acid) introduces the second nitro group to form 3,4-DNP. acs.orgimemg.orgnih.gov

N-Alkylation: 3,4-DNP is then reacted with a suitable alkylating agent to introduce the side chain. To synthesize this compound, 3,4-DNP would be reacted with chloroacetone (1-chloropropan-2-one) in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like acetonitrile (B52724). acs.org This nucleophilic substitution reaction attaches the propan-2-one group to the N1 position of the pyrazole ring.

Stability and Energetic Properties: The stability and performance of energetic materials are crucial for their application. Dinitropyrazole-based compounds are known for their balance of high performance and good thermal stability. mdpi.commdpi.comnih.gov

Thermal Stability: The aromaticity of the pyrazole ring contributes to the thermal stability of these compounds. nih.gov Derivatives of 3,4-DNP often exhibit high decomposition temperatures. For instance, some N-substituted derivatives have decomposition temperatures well above 200°C. acs.orgrsc.org The stability is influenced by the nature of the substituent on the nitrogen atom.

Sensitivity: A key goal in energetic materials research is to reduce sensitivity to external stimuli like impact, friction, and electrostatic discharge. Many dinitropyrazole derivatives have been found to be less sensitive than conventional explosives like nitroglycerin (NG) or RDX. acs.orgimemg.orgacs.org

Detonation Performance: The detonation velocity (VD) and detonation pressure (PCJ) are key performance indicators. N-functionalization of the dinitropyrazole core is a strategy to tune these properties. chemistry-chemists.com Compounds with high density and a favorable oxygen balance tend to have superior detonation performance. bohrium.comresearchgate.net

The table below compares the properties of the parent compound, 3,4-DNP, with a related energetic material to provide context for the expected performance of its derivatives.

| Compound Name | Formula | Density (g cm⁻³) | Melting Point (°C) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

| 3,4-Dinitropyrazole (3,4-DNP) | C₃H₂N₄O₄ | 1.79 | 71 | 285 | 10 | 8363 | 30.8 |

| RDX | C₃H₆N₆O₆ | 1.82 | 205 | 210 | 7.5 | 8750 | 34.0 |

Data for 3,4-DNP sourced from nih.gov. Data for RDX is standard reference data.

Application in Sensors and Optoelectronic Devices: Molecular Design Principles

Pyrazole-based heterocyclic systems have emerged as promising platforms for the development of fluorescent sensors and optoelectronic materials. researchgate.net Specifically, derivatives of 1H-pyrazolo[3,4-b]quinoline have been successfully utilized as fluorescent sensors for detecting metal cations like Zn²⁺. mdpi.com

The design of such sensors relies on the principle of coupling a recognition unit (a chelating group that binds the analyte) with a signaling unit (a fluorophore that changes its optical properties upon binding). mdpi.com

While this compound has not been specifically tested as a sensor, its molecular structure contains elements that are relevant to this application:

Fluorophore Core: The pyrazole ring itself can be part of a larger conjugated system that exhibits fluorescence.

Modulation of Electronic Properties: The two electron-withdrawing nitro groups significantly lower the energy levels of the LUMO (Lowest Unoccupied Molecular Orbital). This can be advantageous in designing materials for optoelectronic devices or in tuning the emission wavelength of a fluorophore.

Potential Recognition Sites: The ketone group and the nitrogen atoms of the pyrazole ring could be modified or used directly to act as binding sites for specific analytes. For instance, the ketone could be converted into a Schiff base to create a selective chelator for metal ions.

The design principles for applying this compound in sensors would involve functionalizing the propanone side chain to introduce a specific recognition moiety. The binding of an analyte to this site would then cause a change in the electronic structure of the dinitropyrazole system, leading to a detectable change in fluorescence or absorbance.

Future Perspectives and Emerging Research Directions for 1 3,4 Dinitro 1h Pyrazol 1 Yl Propan 2 One Research

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The pursuit of green chemistry principles is steering synthetic efforts towards biocatalysis. Chemoenzymatic routes offer the potential for highly selective reactions under mild conditions, reducing the environmental impact associated with traditional synthesis. For a compound like 1-(3,4-dinitro-1H-pyrazol-1-yl)propan-2-one, which involves multiple functional groups, the specificity of enzymes could be particularly advantageous.

Future research could focus on employing enzymes for key transformation steps. For instance, nitroreductases could be investigated for the selective reduction of the dinitro-pyrazole core, a common reaction in the functionalization of such compounds. evitachem.com Similarly, other enzyme classes could be explored for the construction of the pyrazole (B372694) ring itself or for the final alkylation step, potentially leading to higher yields and fewer byproducts compared to conventional methods.

Table 1: Potential Biocatalytic Approaches for Synthesis

| Reaction Step | Enzyme Class | Potential Advantages |

|---|---|---|

| Pyrazole Ring Formation | Hydrolases, Lyases | High regioselectivity, mild reaction conditions (aqueous media, room temperature). |

| Nitro Group Reduction | Nitroreductases | High chemoselectivity, avoiding harsh reducing agents. |

The development of robust enzymes through directed evolution and protein engineering will be crucial to tailor catalysts with the desired activity and stability for the specific substrates involved in the synthesis of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages in safety, scalability, and process control, which are particularly relevant for the synthesis of energetic materials. mdpi.com The ability to handle hazardous reagents and intermediates in small, continuously moving volumes minimizes the risks associated with large-scale batch reactions.

Integrating the synthesis of this compound into a flow platform could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream without isolation. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. Automated platforms can further enhance this by enabling rapid reaction screening and optimization through high-throughput experimentation.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Conceptual Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of energetic materials and reagents. | Enhanced safety with small reaction volumes and better heat dissipation. |

| Scalability | Difficult and often requires re-optimization. | Readily scalable by extending operational time. mdpi.com |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over stoichiometry, temperature, and residence time. |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |

Future work would involve designing and assembling a dedicated flow reactor setup for the key synthetic steps, such as the nitration of the pyrazole precursor and the subsequent N-alkylation to attach the propan-2-one moiety.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is fundamental to process optimization. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical transformations as they occur, providing valuable data without the need for sampling and offline analysis. xjtu.edu.cn

For the synthesis of this compound, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy could be employed to track the concentration of reactants, intermediates, and products in real-time. nih.govresearchgate.net This is particularly useful for identifying transient species and understanding the mechanism of the nitration and alkylation steps. Integrating these spectroscopic probes into a flow reactor would create a powerful Process Analytical Technology (PAT) tool for ensuring consistent product quality and optimizing reaction conditions on the fly.

Table 3: Applicable In Situ Spectroscopic Techniques

| Technique | Information Gained | Application in Synthesis |

|---|---|---|

| ATR-FTIR | Changes in functional groups (e.g., C=O, N-O, C-N). nih.govresearchgate.net | Monitoring the formation of the pyrazole ring and the introduction of nitro groups. |

| Raman Spectroscopy | Vibrational modes of symmetric bonds, less interference from aqueous media. | Tracking nitration progress and identifying polymorphs during crystallization. |

| NMR Spectroscopy | Detailed structural information and quantification of species. | Mechanistic studies and kinetic analysis of key reaction steps. |

These methods would provide a molecular-level view of the reaction dynamics, enabling a more rational approach to process development.

Exploration of Solid-State Reactivity

Solid-state and solvent-free reactions represent another facet of green chemistry, minimizing or eliminating the use of volatile organic solvents. Research into the solid-state synthesis of related pyrazole compounds has demonstrated the feasibility of carrying out reactions on solid supports like alumina. mdpi.com

Exploring the solid-state reactivity for the synthesis of this compound could lead to novel and more environmentally friendly synthetic routes. For example, the reaction between 3,4-dinitro-1H-pyrazole and a suitable propanone synthon could be investigated under mechanochemical conditions (ball milling) or by heating the neat reactants on a solid support. Such approaches can sometimes lead to different product selectivities or crystalline forms (polymorphs) compared to solution-phase reactions, opening new avenues for materials discovery.

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work provides a powerful paradigm for modern chemical research. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict molecular structures, properties, and reaction pathways before a single experiment is conducted. researchgate.net

For this compound, computational modeling could be used to:

Predict Reaction Mechanisms: Elucidate the step-by-step mechanism of nitration and alkylation, identifying transition states and potential intermediates.

Calculate Spectroscopic Signatures: Predict NMR, IR, and Raman spectra to aid in the characterization of the compound and any intermediates.

Estimate Energetic Performance: Calculate key performance indicators such as density, heat of formation, and detonation velocity, guiding the design of new energetic materials.

These theoretical predictions can then be validated through targeted experiments. For instance, intermediates predicted by DFT could be searched for using in situ spectroscopy, and calculated energetic properties could be compared with experimental measurements. This iterative cycle of prediction and validation accelerates the research and development process significantly.

Table 4: Synergy Between Computational and Experimental Methods

| Computational Prediction (e.g., DFT) | Experimental Validation | Objective |

|---|---|---|

| Reaction energy barriers and transition states. | Kinetic studies using in situ spectroscopy. | Mechanistic understanding and reaction optimization. |

| Predicted NMR and IR spectra. | Characterization by NMR and FTIR spectroscopy. rsc.org | Unambiguous structure confirmation. |

By embracing these emerging research directions, the scientific community can develop a more comprehensive and sophisticated understanding of this compound, paving the way for its potential applications through safer, more efficient, and sustainable chemical practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.